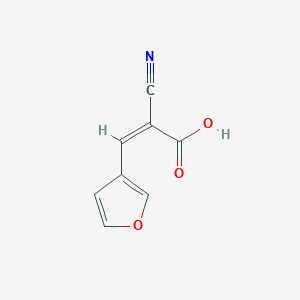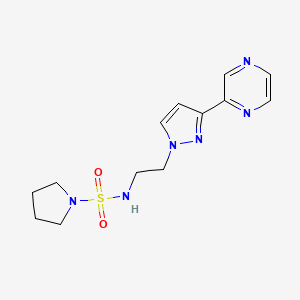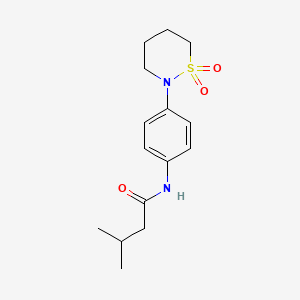
2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide” is a chemical compound with the molecular formula C16H20N2O4. It is a derivative of indole, a heterocyclic compound .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 304.346. Further details about its physical and chemical properties are not available in the sources retrieved.Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has shown that certain indole and acetamide derivatives possess significant antimicrobial and antifungal properties. For instance, a study by Debnath and Ganguly (2015) on a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives highlighted their promising antibacterial and antifungal activities against various pathogenic microorganisms, including strains that exhibit resistance to traditional antibiotics (Debnath & Ganguly, 2015).
Antioxidant Properties
Another study focused on the antioxidant properties of 6-methoxytetrahydro-β-carboline derivatives prepared via the Maillard reaction. These compounds showed moderate antioxidant activities and presented a safer profile compared to traditional chemotherapeutic agents, suggesting their potential in reducing oxidative stress and possibly in the prevention of diseases associated with free radicals (Goh et al., 2015).
Potential in Cancer Research
Indole and acetamide derivatives have also been investigated for their potential anticancer properties. A study by Ambros, Angerer, and Wiegrebe (1988) on methoxy-indolo[2,1‐a]isoquinolines showed that certain derivatives inhibited cell proliferation in leukemia and mammary tumor cells, indicating their potential as anticancer agents (Ambros, Angerer, & Wiegrebe, 1988).
Structural and Chemical Properties
Research on the structural aspects of amide derivatives has also been conducted. For example, a study by Kalita and Baruah (2010) explored the different spatial orientations of amide derivatives on anion coordination, providing insights into the chemical behavior and potential applications of these compounds in materials science (Kalita & Baruah, 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-10-15(19)17-12-5-4-11-6-7-18(13(11)9-12)16(20)14-3-2-8-22-14/h4-5,9,14H,2-3,6-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSLTWXCNHYUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(CCN2C(=O)C3CCCO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2958254.png)
![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)
![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate](/img/structure/B2958259.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2958261.png)

![2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2958268.png)
![2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2958269.png)


![5-(5-Fluoropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2958272.png)
![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2958274.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2958277.png)
